1,3-Benzenediol, 2-(2-benzothiazolylazo)-

Descripción general

Descripción

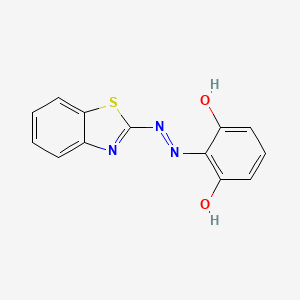

1,3-Benzenediol, 2-(2-benzothiazolylazo)- is an organic compound with the molecular formula C13H9N3O2S. It is a derivative of benzenediol and benzothiazole, characterized by the presence of an azo group (-N=N-) linking the two aromatic systems. This compound is known for its vibrant color and is often used in dye and pigment industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 2-(2-benzothiazolylazo)- typically involves the diazotization of 2-aminobenzothiazole followed by coupling with 1,3-benzenediol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and yield. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Benzenediol, 2-(2-benzothiazolylazo)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3-Benzenediol, 2-(2-benzothiazolylazo)- is characterized by its unique chemical structure that allows it to interact effectively with biological systems. It is a derivative of resorcinol, which enhances its reactivity and functional properties. The compound's molecular formula is .

Cosmetic Applications

Hair Dyes and Personal Care Products

1,3-Benzenediol has been extensively used in the formulation of hair dyes and personal care products. In Australia, it is included in permanent hair dye preparations and hair lotions due to its ability to provide color stability and enhance the overall aesthetic appeal of hair products . The Therapeutic Goods Administration (TGA) has noted that while there are no restrictions on its use in Australia, safety measures such as concentration limits and appropriate labeling are recommended to mitigate potential health risks like skin sensitization .

| Product Type | Concentration Limit | Regulatory Notes |

|---|---|---|

| Hair Dyes | ≤ 1.25% | Labeling required for sensitization risk |

| Hair Lotions/Shampoos | ≤ 0.5% | Labeling required for sensitization risk |

Pharmaceutical Applications

Antiseptic and Disinfectant Properties

In the pharmaceutical industry, 1,3-benzenediol exhibits antiseptic properties that make it suitable for topical applications. Its effectiveness as a disinfectant is leveraged in various formulations aimed at treating skin conditions . The compound's ability to penetrate biological membranes enhances its utility in drug delivery systems.

Case Study: Dermatological Preparations

Research has shown that formulations containing 1,3-benzenediol can effectively treat dermatitis and other skin irritations. In clinical trials involving dermatitis patients, patch tests indicated that concentrations of the compound elicited allergic reactions in a small percentage of subjects . These findings underline the importance of careful formulation to minimize adverse effects while maximizing therapeutic benefits.

Industrial Applications

Dyes and Pigments

The compound is also utilized in the production of dyes and pigments due to its vibrant color properties. It serves as an intermediate in the synthesis of various azo dyes, which are widely used in textiles and coatings . Its stability under different environmental conditions makes it an attractive option for manufacturers.

| Industry | Application |

|---|---|

| Textile | Azo dye production |

| Coatings | Pigment formulation |

| Adhesives | Binder in adhesive formulations |

Mecanismo De Acción

The mechanism of action of 1,3-Benzenediol, 2-(2-benzothiazolylazo)- involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, making it useful in various applications .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Benzenediol, 2-(2-pyridylazo)-: Similar structure but with a pyridyl group instead of benzothiazole.

1,3-Benzenediol, 2-(2-phenylazo)-: Contains a phenyl group instead of benzothiazole.

Uniqueness

1,3-Benzenediol, 2-(2-benzothiazolylazo)- is unique due to its benzothiazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific dyeing and staining applications where other compounds may not perform as effectively .

Actividad Biológica

1,3-Benzenediol, 2-(2-benzothiazolylazo)-, also known as 2-(2-benzothiazolylazo)-1,3-benzenediol, is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C13H10N2O2S

- Molecular Weight : 250.29 g/mol

- CAS Number : 658046-03-8

The biological activity of 1,3-benzenediol, 2-(2-benzothiazolylazo)- is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds and engage in π-π stacking interactions with proteins and nucleic acids. This interaction may influence enzyme activity and receptor binding, making it a valuable candidate for further pharmacological studies.

Biological Activities

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties by scavenging free radicals, which can help mitigate oxidative stress in biological systems.

- Study Reference : A study showed that various derivatives of benzenediols have potent antioxidant effects, which can be beneficial in preventing cellular damage associated with oxidative stress .

- Antimicrobial Activity :

- Cytotoxicity :

Toxicological Profile

While the compound exhibits promising biological activities, it is crucial to consider its safety profile:

- Acute Toxicity : Studies indicate moderate oral toxicity with LD50 values ranging from 300 to 500 mg/kg in rodent models .

- Skin Sensitization : The compound has been classified as a moderate skin sensitizer based on guinea pig maximization tests (GPMT) with positive reactions observed in over 30% of subjects .

Table 1: Biological Activities of 1,3-Benzenediol, 2-(2-benzothiazolylazo)-

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | Significant scavenging | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | IC50 ~30 µM on HeLa/MCF-7 |

Table 2: Toxicological Data

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-9-5-3-6-10(18)12(9)15-16-13-14-8-4-1-2-7-11(8)19-13/h1-7,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGPZXJGAUDCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N=NC3=C(C=CC=C3O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60798113 | |

| Record name | 6-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60798113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658046-03-8 | |

| Record name | 6-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60798113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.